molecular formula C17H16N4O7 B13935836 3',5'-Di-O-acetyl-2'-deoxy-5-(2,2-dicyanoethenyl)uridine CAS No. 911843-43-1

3',5'-Di-O-acetyl-2'-deoxy-5-(2,2-dicyanoethenyl)uridine

Cat. No.: B13935836
CAS No.: 911843-43-1
M. Wt: 388.3 g/mol
InChI Key: BRIBTWAXNWIDQV-RRFJBIMHSA-N
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Description

3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is a synthetic nucleoside analog. This compound is structurally derived from uridine, a naturally occurring nucleoside. The modifications in its structure, particularly the addition of acetyl groups and the dicyanoethenyl moiety, confer unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine typically involves multiple steps One common approach starts with the acetylation of 2’-deoxyuridine to protect the hydroxyl groups

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the original compound .

Scientific Research Applications

3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleoside function. This can lead to the inhibition of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Di-O-acetyl-2’-deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with nucleic acids are required .

Properties

CAS No.

911843-43-1

Molecular Formula

C17H16N4O7

Molecular Weight

388.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-[5-(2,2-dicyanoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H16N4O7/c1-9(22)26-8-14-13(27-10(2)23)4-15(28-14)21-7-12(3-11(5-18)6-19)16(24)20-17(21)25/h3,7,13-15H,4,8H2,1-2H3,(H,20,24,25)/t13-,14+,15+/m0/s1

InChI Key

BRIBTWAXNWIDQV-RRFJBIMHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C(C#N)C#N)OC(=O)C

Origin of Product

United States

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